N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-isoquinolin-5-ylmethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2/c17-15-6-2-1-4-13(15)11-19-16-7-3-5-12-10-18-9-8-14(12)16/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBBYUMVWXFBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC3=C2C=CN=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine typically involves the condensation reaction between 2-fluorobenzaldehyde and 5-aminoisoquinoline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Mechanism of Action
The mechanism of action of N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine involves its interaction with specific molecular targets. The compound’s imine group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Substituents
N-[(2-Methoxyphenyl)methyl]isoquinolin-5-amine
- Structural Differences : Replaces the 2-fluorophenyl group with a 2-methoxyphenyl moiety and uses a methylene (–CH2–) linker instead of a methylidene (–CH=N–) group.
- The methylene linker disrupts conjugation, reducing planarity and affecting binding interactions .
- Physicochemical Data :
(E)-N-[(2-Chloro-5-Nitrophenyl)methylidene]-4-Phenyl-1-Piperazinamine
- Structural Differences: Substitutes the 2-fluorophenyl group with a 2-chloro-5-nitrophenyl group and replaces the isoquinolinamine with a 4-phenylpiperazinylamine.
- The piperazine ring may improve solubility via hydrogen bonding .
Analogues with Varying Core Structures
N-(2-Fluorophenyl)-3-(8-Methoxyquinolin-2-yl)acrylamide
- Structural Differences: Utilizes a quinoline core instead of isoquinoline and an acrylamide linker instead of an imine.
- Biological Relevance: Demonstrated anti-HIV-1 activity (IC50 = 2.57–3.35 μM in TZM-bl cells), attributed to the fluorine atom and quinoline scaffold .
- Key Data: IC50 against HIV-1 strains: 2.57 ± 0.71 μM (UG070), 3.35 ± 0.87 μM (VB59) Therapeutic Index (TI): High compared to non-fluorinated analogues .
5-[(4-Ethoxyanilino)methyl]-N-(2-Fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
- Structural Differences: Pyrimidine core instead of isoquinoline, with additional ethoxyanilino and methyl groups.
- Physicochemical Properties :
Schiff Bases with Similar Imine Linkages
(E)-N-[(2-Methoxy-naphthalen-1-yl)methylidene]-3-Nitro-aniline
- Structural Differences: Replaces the isoquinolinamine with a 3-nitroaniline group and uses a naphthyl ring instead of fluorophenyl.
- Crystal Data: C=N bond length: 1.261 Å (consistent with typical imine bonds). Dihedral angle between naphthyl and phenyl rings: 59.99°, indicating non-planar conformation. Intermolecular interactions: C–H⋯N and C–H⋯O hydrogen bonds stabilize the lattice .
Biological Activity
N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine is a compound of interest due to its potential therapeutic applications, particularly as a selective inhibitor of Spleen Tyrosine Kinase (SYK). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The compound can be represented by the following chemical formula:
This structure allows for interactions with various biological targets, particularly in inflammatory and autoimmune pathways.
The primary mechanism of action for this compound involves the inhibition of SYK. SYK is a crucial kinase involved in multiple signaling pathways related to immune responses and inflammation. The inhibition of SYK can lead to decreased activation of downstream signaling pathways, which are implicated in conditions such as asthma, allergic rhinitis, and rheumatoid arthritis.
Key Mechanistic Insights
- High SYK Inhibition : The compound demonstrates low IC50 values for SYK inhibition, indicating potent activity against this target. For instance, studies have reported IC50 values less than 10 nM in SYK inhibition assays .
- Selectivity : Importantly, this compound exhibits high selectivity for SYK over other kinases, such as Aurora B and FLT3, with significantly higher IC50 values for these kinases . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
- Metabolic Stability : The compound shows good metabolic stability, which is essential for maintaining effective concentrations in therapeutic settings .
Therapeutic Implications
The biological activity of this compound suggests several potential therapeutic applications:
- Respiratory Diseases : Its ability to inhibit SYK may provide benefits in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and hypersensitivity responses .
- Autoimmune Disorders : The compound may also be beneficial in managing autoimmune diseases such as rheumatoid arthritis and lupus erythematosus due to its anti-inflammatory properties .
Research Findings and Case Studies
Recent research has highlighted the efficacy of this compound in various preclinical models:
Q & A
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value/Technique | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Dihedral angle (Ph-Isoq) | 12.8–15.2° | |
| C=N bond length | 1.28–1.30 Å (X-ray vs. 1.31 Å DFT) | |
| Refinement software | SHELXL (R-factor < 0.05) |
Q. Table 2. Solvent Systems for Purification
| Method | Solvent System | Recovery (%) |
|---|---|---|
| Column Chromatography | Ethyl acetate/hexane (35:65) | 78–85 |
| Reversed-Phase HPLC | Acetonitrile/water (55:45 + 0.1% FA) | 90–92 |
| Recrystallization | Ethanol/dichloromethane (3:1) | 88–90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
